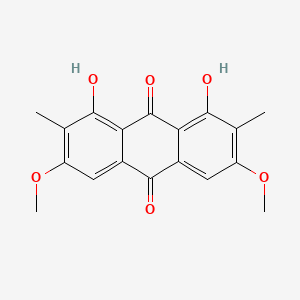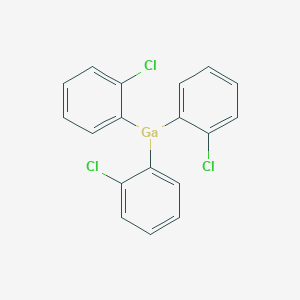
Tris(2-chlorophenyl)gallane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-chlorophenyl)gallium is an organometallic compound that features a gallium atom bonded to three 2-chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-chlorophenyl)gallium typically involves the reaction of gallium trichloride with 2-chlorophenylmagnesium bromide (Grignard reagent) in an anhydrous solvent such as diethyl ether. The reaction proceeds as follows:
GaCl3+3C6H4ClMgBr→Ga(C6H4Cl)3+3MgBrCl
This reaction is carried out under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of tris(2-chlorophenyl)gallium may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2-chlorophenyl)gallium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state gallium compounds.
Substitution: The 2-chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Gallium oxide derivatives.
Reduction: Lower oxidation state gallium compounds.
Substitution: Compounds with substituted phenyl groups.
Applications De Recherche Scientifique
Tris(2-chlorophenyl)gallium has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogallium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in anticancer therapies due to its ability to interfere with cellular processes.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of tris(2-chlorophenyl)gallium involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can interfere with metal ion homeostasis within cells, leading to disruption of cellular processes. Additionally, its ability to form stable complexes with biomolecules contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,4,6-trichlorophenyl)methyl radical: Known for its stability and luminescent properties.
Tris(8-quinolinolato)gallium(III): Investigated for its anticancer properties.
Uniqueness
Tris(2-chlorophenyl)gallium is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
58448-04-7 |
|---|---|
Formule moléculaire |
C18H12Cl3Ga |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
tris(2-chlorophenyl)gallane |
InChI |
InChI=1S/3C6H4Cl.Ga/c3*7-6-4-2-1-3-5-6;/h3*1-4H; |
Clé InChI |
BTUAJFDHWIZSSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)Cl)[Ga](C2=CC=CC=C2Cl)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


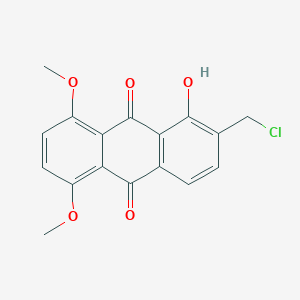

![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)



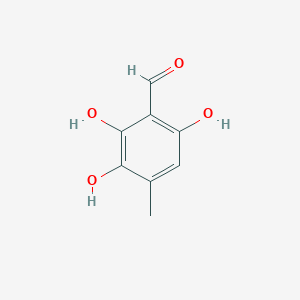
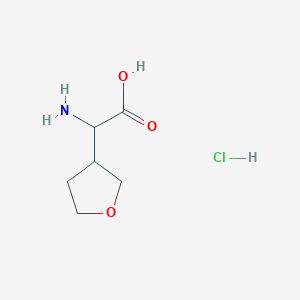
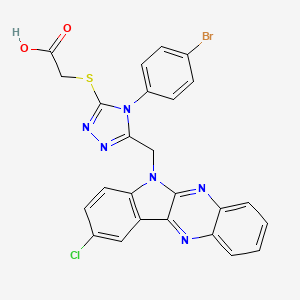
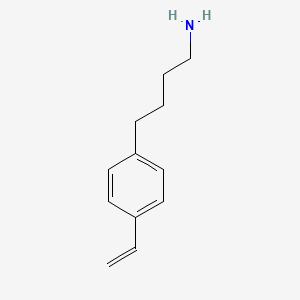
![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)
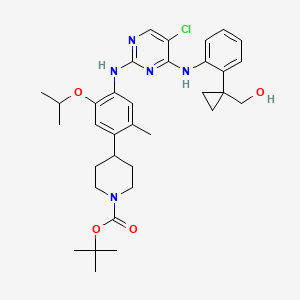
![(([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine](/img/structure/B13138036.png)
